2-Chloro-3-fluoropyridine
Overview
Description
2-Chloro-3-fluoropyridine is a halogenated pyridine derivative that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex chemical compounds. It is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 2-Chloro-3-fluoropyridine has been explored through different methods. One approach involves the use of sodium nitrite as a diazonium reagent in the presence of fluoboric acid, starting from 2-chloro-3-aminopyridine. The diazotization occurs at low temperatures, and the subsequent decomposition of the diazotizating fluoborate in petroleum ether yields 2-chloro-3-fluoropyridine with a 64% yield .
Molecular Structure Analysis
Chemical Reactions Analysis
Several studies have focused on the reactivity of halogenated pyridines, including 2-Chloro-3-fluoropyridine. For instance, chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been achieved using palladium catalysis, which selectively substitutes the bromide while leaving the chloro and fluoro substituents intact . Additionally, the reactivity of 2-fluoropyridine and 2-chloropyridine towards sodium ethoxide has been compared, with the fluoropyridine reacting significantly faster than its chloro analog .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-fluoropyridine are influenced by the halogen substituents on the pyridine ring. For example, the presence of fluorine is known to affect the photoluminescence of iridium complexes containing fluorophenylpyridine ligands . Furthermore, the fluorination of 2-chloropyridine over metal oxide catalysts has been studied, with MgO showing high activity for the formation of 2-fluoropyridine through a Cl/F exchange reaction .
Scientific Research Applications
Synthesis and Characterization
2-Chloro-5-fluoropyridine, closely related to 2-Chloro-3-fluoropyridine, has been synthesized and characterized through diazotization and thermolysis. This process provided insights into its structural and chemical properties (Hand & Baker, 1989).
Catalytic Fluorination
Research into the catalytic fluorination of 2-chloropyridine into 2-fluoropyridine, which shares structural similarities with 2-Chloro-3-fluoropyridine, revealed the effectiveness of metal oxide catalysts in this process. This finding is important for chemical synthesis methods (Cochon et al., 2010).
Nucleophilic Substitution Reactions
The reactivity of 2-fluoro- and 2-chloropyridines, closely related to 2-Chloro-3-fluoropyridine, towards sodium ethoxide was assessed. This study aids in understanding the chemical behavior and potential reactions of 2-Chloro-3-fluoropyridine (Schlosser & Rausis, 2005).
Chemoselective Functionalization
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to 2-Chloro-3-fluoropyridine, was explored. This research provides insights into the selective substitution reactions that such compounds can undergo (Stroup et al., 2007).
Vibrational Spectra Analysis
Studies on the vibrational spectra of monosubstituted pyridines, including chloro and fluoro derivatives, contribute to a deeper understanding of the physical and chemical properties of 2-Chloro-3-fluoropyridine (Green, Kynaston, & Paisley, 1963).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAZIMBLBHOVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382298 | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridine | |
CAS RN |
17282-04-1 | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17282-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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